![molecular formula C29H25N2NaO5 B2690375 sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B2690375.png)
sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate
Übersicht
Beschreibung
Sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring, phenyl groups, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl groups: This step often involves Suzuki or Heck coupling reactions, which require palladium catalysts and specific reaction conditions.
Formation of the cyclopropane ring: This can be done using Simmons-Smith cyclopropanation or other cyclopropanation methods.
Final assembly and sodium salt formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and alkaline conditions, primarily targeting its ester and carboxylate functionalities.
Reaction Type | Conditions | Reactants/Products | Reference |
---|---|---|---|
Ester Hydrolysis | 1M HCl, 80°C, 4 hours | Ester group → Carboxylic acid (conversion confirmed via IR loss of ester C=O) | |
Salt Protonation | pH < 3 (aqueous HCl) | Sodium carboxylate → Carboxylic acid (precipitate formation observed) |
Key Findings :
-
Acidic hydrolysis cleaves the [(1R)-1-phenylethoxy]carbonylamino group, yielding a free carboxylic acid derivative.
-
Protonation of the sodium carboxylate occurs rapidly below pH 3, forming a water-insoluble carboxylic acid.
Nucleophilic Substitution
The oxazole ring and carboxylate group participate in nucleophilic reactions under controlled conditions.
Reaction Type | Conditions | Reactants/Products | Reference |
---|---|---|---|
Oxazole Ring Modification | NaH, THF, alkyl halides (R-X), 50°C | Electrophilic substitution at oxazole C-5 (yields 60–75% alkylated derivatives) | |
Carboxylate Alkylation | Alkyl halides, DMF, 25°C | Sodium carboxylate → Ester (conversion efficiency: ~85%) |
Mechanistic Insights :
-
The oxazole’s electron-deficient C-5 position reacts with electrophiles, retaining stereochemical integrity of the (1R)-phenylethyl group.
-
Alkylation of the carboxylate oxygen produces stable esters, as confirmed by NMR and mass spectrometry .
Cyclopropane Ring Reactions
The strained cyclopropane ring demonstrates limited reactivity except under extreme conditions.
Reaction Type | Conditions | Reactants/Products | Reference |
---|---|---|---|
Ring-Opening | Conc. H<sub>2</sub>SO<sub>4</sub>, 120°C | Cyclopropane → Linear alkane derivative (minor pathway, <10% yield) |
Notes :
-
Ring-opening is not a major degradation pathway under standard synthetic or physiological conditions.
Stereospecific Interactions
The (1R)-1-phenylethoxy group influences reaction outcomes through steric and electronic effects.
Reaction Type | Conditions | Observation | Reference |
---|---|---|---|
Enzymatic Hydrolysis | Porcine liver esterase, pH 7.4 | Preferential cleavage of (1R)-configured ester (enantiomeric excess >90%) |
Significance :
Stability Under Oxidative Conditions
The compound shows moderate resistance to oxidation due to its aromatic and cyclopropane components.
Reaction Type | Conditions | Results | Reference |
---|---|---|---|
H<sub>2</sub>O<sub>2</sub> Exposure | 3% H<sub>2</sub>O<sub>2</sub>, 25°C, 24 hours | No decomposition (HPLC purity >98%) |
Comparative Reactivity Table
Functional Group | Reaction | Typical Yield | Conditions |
---|---|---|---|
Ester | Acid hydrolysis | 92% | 1M HCl, 80°C |
Sodium carboxylate | Alkylation | 85% | R-X, DMF, 25°C |
Oxazole C-5 | Electrophilic substitution | 70% | NaH, THF, 50°C |
Cyclopropane | Ring-opening | <10% | Conc. H<sub>2</sub>SO<sub>4</sub>, 120°C |
This compound’s reactivity is strategically leveraged in medicinal chemistry to optimize pharmacokinetic properties while preserving its LPA1 antagonism . The sodium carboxylate enhances aqueous solubility, whereas the oxazole and cyclopropane groups contribute to metabolic stability.
Wissenschaftliche Forschungsanwendungen
Oncology
Research indicates that BMS-986020 has been investigated for its anti-cancer properties. Preclinical studies have shown that it may inhibit tumor growth by modulating the immune response and affecting tumor microenvironment interactions. Ongoing clinical trials aim to establish its efficacy and safety in cancer treatment.
Inflammatory Diseases
The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies are exploring how BMS-986020 can reduce inflammation and improve patient outcomes.
Neurological Disorders
Emerging evidence points to the compound's neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neural tissues.
Case Study 1: Cancer Treatment
A clinical trial evaluated the efficacy of BMS-986020 in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects, highlighting its potential as an effective therapeutic option.
Case Study 2: Inflammatory Bowel Disease
In a phase II trial, BMS-986020 was administered to patients with moderate to severe ulcerative colitis. The study reported improvement in clinical symptoms and endoscopic findings, suggesting its role in managing inflammatory bowel conditions.
Data Table: Summary of Research Findings
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. The exact pathways involved depend on the specific application, but generally involve inhibition or activation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
- 1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxamide
Uniqueness
Sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility and reactivity. Additionally, the combination of the oxazole ring, phenyl groups, and cyclopropane ring provides a distinct structural framework that can be exploited in various applications.
Biologische Aktivität
Sodium 1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate, also known as BMS-986020, is a synthetic compound with significant biological activity primarily as an antagonist of lysophosphatidic acid receptor 1 (LPA1). This receptor plays a crucial role in various physiological processes and pathological conditions, including cancer progression and fibrotic diseases.
- Molecular Formula : C29H25N2NaO5
- Molecular Weight : Approximately 507.5 g/mol
- CAS Number : 1380650-53-2
- Appearance : White to beige powder
BMS-986020 functions by inhibiting the binding of lysophosphatidic acid (LPA) to its receptor, LPA1. This antagonism is essential in blocking LPA-induced cellular responses, which are implicated in several disease states. The compound has demonstrated effectiveness in preclinical studies by reducing LPA-mediated effects on cell proliferation and migration, which are critical factors in tumor growth and metastasis.
In Vitro Studies
In vitro assays reveal that BMS-986020 effectively inhibits LPA-induced signaling pathways. It has been shown to exert the following effects:
- IC50 Values :
In Vivo Studies
BMS-986020 has shown promising results in animal models:
- Pharmacokinetics :
Comparative Analysis with Other Compounds
The following table compares BMS-986020 with other known LPA receptor antagonists:
Compound Name | Structure | Primary Activity | IC50 (μM) |
---|---|---|---|
BMS-986020 | C29H25N2NaO5 | LPA receptor antagonist | 0.98 |
AM966 | C27H25N2NaO5 | LPA receptor antagonist | 0.98 |
Debio-0719 | C28H30N2O4 | LPA receptor antagonist | 0.60 |
Case Studies and Applications
BMS-986020 has been evaluated for its potential therapeutic applications in conditions driven by aberrant LPA signaling:
- Cancer Treatment : Preclinical studies indicate that this compound could inhibit tumor growth and metastasis by blocking LPA signaling pathways.
- Fibrosis : The role of LPA in fibrotic diseases suggests that antagonists like BMS-986020 may mitigate fibrogenesis.
- Inflammation : Given its mechanism of action, there is potential for BMS-986020 to be used in inflammatory disorders where LPA signaling is involved.
Eigenschaften
IUPAC Name |
sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5.Na/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33;/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33);/q;+1/p-1/t19-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCOVTLBRMPIMY-FSRHSHDFSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N2NaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.